molecular formula C13H21NO3 B15222595 tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15222595
M. Wt: 239.31 g/mol
InChI Key: SRRFSLGDUAJQTI-UHFFFAOYSA-N
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Description

tert-Butyl 6-(methoxymethylene)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and methoxymethylene groups. Common reagents used in these reactions include tert-butyl bromoacetate, methoxymethylene chloride, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its methoxymethylene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 6-(methoxymethylidene)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-8-13(9-14)5-10(6-13)7-16-4/h7H,5-6,8-9H2,1-4H3

InChI Key

SRRFSLGDUAJQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=COC)C2

Origin of Product

United States

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